Elgodipine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Elgodipine hydrochloride is a phenyldihydropyridine derivative that acts as a calcium channel antagonist. It inhibits both T-type and L-type calcium channels in a concentration-dependent manner. Initially developed for the treatment of cardiovascular diseases, its development was discontinued after clinical trials .
Preparation Methods
Elgodipine hydrochloride can be synthesized through a multi-step process:
Alkylation: N-methyl-2-aminoethanol is alkylated with 4-fluorobenzyl chloride to produce 2-[N-(4-fluorobenzyl)-N-methylamino]ethanol.
Esterification: This intermediate is esterified with 2,2,6-trimethyl-4H-1,3-dioxin-4-one to yield the corresponding acetoacetic ester.
Condensation: The acetoacetic ester is then condensed with 2,3-methylenedioxybenzaldehyde to form 2-[N-(4-fluorobenzyl)-N-methylamino]ethyl 2-(2,3-methylenedioxybenzylidene)acetoacetate.
Cyclization: Finally, this compound is cyclized with isopropyl 3-aminocrotonate to produce elgodipine.
Chemical Reactions Analysis
Elgodipine hydrochloride undergoes various chemical reactions:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its structure, potentially altering its pharmacological properties.
Scientific Research Applications
Elgodipine hydrochloride has been studied extensively for its cardiovascular effects. It has shown promise as an anti-ischaemic agent in patients with chronic stable angina, improving exercise tolerance and reducing symptoms of angina . Additionally, its hemodynamic properties have been evaluated in various animal models, demonstrating its potential to improve coronary blood flow without significant reflex tachycardia . Although its development was discontinued, it remains a compound of interest in cardiovascular research.
Mechanism of Action
Elgodipine hydrochloride exerts its effects by inhibiting L-type and T-type calcium channels. This inhibition leads to vasodilation and decreased systemic vascular resistance, which in turn improves cardiac function. By reducing the influx of calcium ions into cardiac and smooth muscle cells, elgodipine decreases myocardial oxygen demand and increases coronary blood flow, thereby alleviating symptoms of angina .
Comparison with Similar Compounds
Elgodipine hydrochloride belongs to the dihydropyridine class of calcium channel antagonists, similar to compounds like nifedipine, nicardipine, and amlodipine. Compared to nicardipine, elgodipine has been shown to produce less reflex tachycardia and has a more favorable effect on myocardial oxygen supply-demand balance . Its unique ability to increase coronary blood flow without significant increases in myocardial oxygen consumption sets it apart from other similar compounds .
References
Biological Activity
Elgodipine hydrochloride is a dihydropyridine calcium channel blocker primarily used for the treatment of hypertension and angina pectoris. Its biological activity is characterized by its effects on cardiovascular function, particularly its anti-ischemic properties, hemodynamic effects, and influence on calcium metabolism in cardiac and smooth muscle cells.
Elgodipine acts by inhibiting L-type calcium channels in vascular smooth muscle and cardiac tissue, leading to vasodilation and reduced myocardial oxygen demand. This mechanism is crucial for its therapeutic effects in managing conditions such as chronic stable angina. The drug selectively targets calcium influx, which is pivotal for muscle contraction and cardiac excitability.
Pharmacological Effects
-
Anti-Ischemic Effects :
- A study demonstrated that elgodipine significantly increased exercise tolerance and time to onset of angina in patients with chronic stable angina. Specifically, doses of 20 mg, 40 mg, and 60 mg resulted in increased exercise times of 1.1, 2.0, and 2.4 minutes respectively (P < 0.001) .
- The drug abolished angina in 50% of patients at the highest dose (60 mg), with significant improvements noted in ST segment depression during peak exercise .
-
Hemodynamic Effects :
- Elgodipine has been shown to lower blood pressure both at rest and during exercise while increasing heart rate. Notably, ejection fraction improved by 7.8% to 8.4% with higher doses .
- The stroke volume also increased significantly, indicating enhanced cardiac output without substantial side effects .
Case Studies
A notable case involved a 92-year-old woman who developed complete atrioventricular block (CAVB) while on azelnidipine, a similar calcium channel blocker. The interaction between azelnidipine and simvastatin was suspected to have contributed to her condition due to competitive metabolism via the CYP3A4 enzyme pathway . After discontinuing these medications, her symptoms resolved without recurrence of CAVB over subsequent months.
Table: Summary of Clinical Findings on Elgodipine
Safety Profile
Elgodipine has a favorable safety profile with minor side effects reported during clinical trials. No patients required withdrawal from studies due to adverse effects related to the drug . This aspect is particularly important for elderly patients or those with multiple comorbidities.
Properties
CAS No. |
121489-04-1 |
---|---|
Molecular Formula |
C29H34ClFN2O6 |
Molecular Weight |
561.0 g/mol |
IUPAC Name |
3-O-[2-[(4-fluorophenyl)methyl-methylamino]ethyl] 5-O-propan-2-yl 4-(1,3-benzodioxol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C29H33FN2O6.ClH/c1-17(2)38-29(34)25-19(4)31-18(3)24(26(25)22-7-6-8-23-27(22)37-16-36-23)28(33)35-14-13-32(5)15-20-9-11-21(30)12-10-20;/h6-12,17,26,31H,13-16H2,1-5H3;1H |
InChI Key |
JBKDMKOYLBVOOR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=C3C(=CC=C2)OCO3)C(=O)OCCN(C)CC4=CC=C(C=C4)F.Cl |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=C3C(=CC=C2)OCO3)C(=O)OCCN(C)CC4=CC=C(C=C4)F.Cl |
Synonyms |
elgodipine IQB 875 IQB-875 isopropyl (2-(N-methyl-N-(4-fluorobenzyl)amine)ethyl-2,6-dimethyl-4-(2',3'-methylenedioxyphenyl)-1,5-dihydropyridine-3,5-dicarboxylate) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.